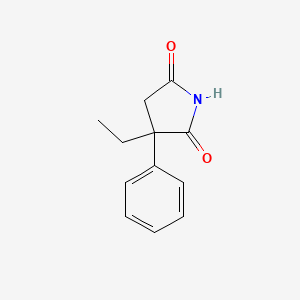
2-Ethyl-2-phenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-phenylsuccinimide: is an organic compound belonging to the class of succinimides. It is characterized by a succinimide ring substituted with an ethyl group and a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-phenylsuccinimide typically involves the reaction of ethylbenzene with succinic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-phenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding succinimide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinimide derivatives, while substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Ethyl-2-phenylsuccinimide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, especially in the treatment of neurological disorders.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-phenylsuccinimide involves its interaction with specific molecular targets. It is known to bind to T-type voltage-sensitive calcium channels, which mediate the entry of calcium ions into excitable cells. This interaction affects various calcium-dependent processes, including muscle contraction, hormone release, and neurotransmitter release .
Comparación Con Compuestos Similares
Methsuximide: Another succinimide derivative used as an anticonvulsant.
Phensuximide: Similar to methsuximide, used in the treatment of epilepsy.
Ethosuximide: A well-known anticonvulsant used primarily for absence seizures.
Comparison: 2-Ethyl-2-phenylsuccinimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methsuximide and phensuximide, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Propiedades
Número CAS |
3464-20-8 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-2-12(8-10(14)13-11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) |
Clave InChI |
FPDWKXNKXBTLKI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


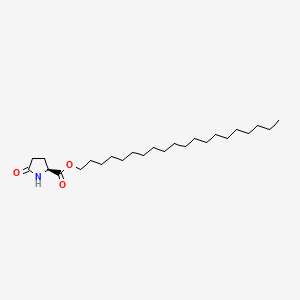
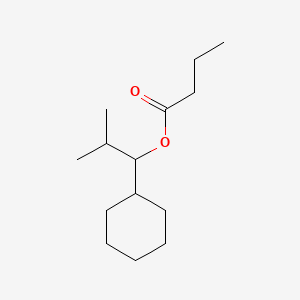
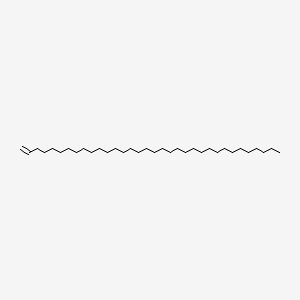

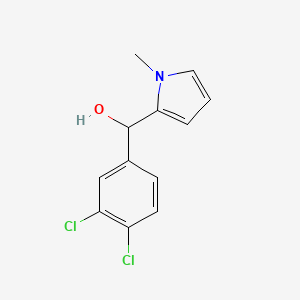
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
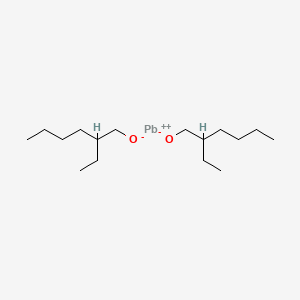
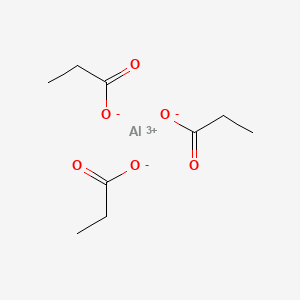
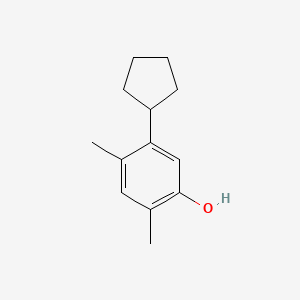
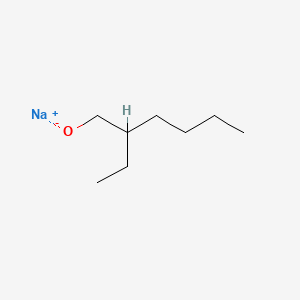
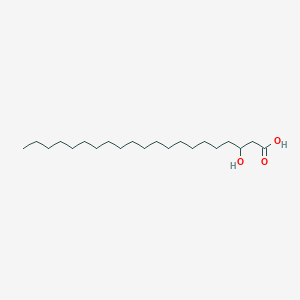
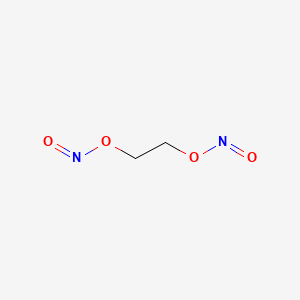
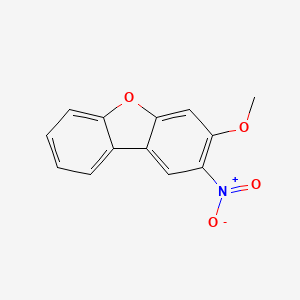
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
